tert-Butyl 3-((1-(thiazol-2-yl)ethyl)amino)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-[1-(1,3-thiazol-2-yl)ethylamino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S/c1-10(12-15-6-8-20-12)16-11-5-7-17(9-11)13(18)19-14(2,3)4/h6,8,10-11,16H,5,7,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUOTRDUUFDWEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)NC2CCN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001125196 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-[[1-(2-thiazolyl)ethyl]amino]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001125196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353965-31-7 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-[[1-(2-thiazolyl)ethyl]amino]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353965-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-[[1-(2-thiazolyl)ethyl]amino]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001125196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((1-(thiazol-2-yl)ethyl)amino)pyrrolidine-1-carboxylate typically involves multi-step organic reactions One common method starts with the preparation of the thiazole moiety, which is then coupled with a pyrrolidine derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-((1-(thiazol-2-yl)ethyl)amino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its pharmacological properties. The thiazole group is known for its biological significance, particularly in drug design. It may interact with various biological targets, making it a candidate for:
- Antimicrobial Agents : Thiazole derivatives have shown antimicrobial activity, suggesting that this compound could be modified to enhance such properties.
- Anticancer Research : Compounds containing thiazole and pyrrolidine structures have been investigated for their anticancer effects, potentially leading to the development of new chemotherapeutic agents.
Neuropharmacology
The unique structure of tert-butyl 3-((1-(thiazol-2-yl)ethyl)amino)pyrrolidine-1-carboxylate may allow it to interact with neurotransmitter systems, making it a candidate for:
- Cognitive Enhancers : Research into similar compounds suggests potential benefits in enhancing cognitive function or treating neurodegenerative diseases.
Synthesis of Derivatives
The synthesis of this compound can lead to various derivatives with altered efficacy or selectivity. The structural modifications can be aimed at enhancing:
- Selectivity for Biological Targets : By varying the substituents on the pyrrolidine or thiazole rings, researchers can create compounds with targeted biological activities.
Case Studies and Experimental Findings
Research has indicated that modifications to the thiazole and pyrrolidine structures can lead to enhanced biological activity. For instance, studies on related compounds have demonstrated significant antimicrobial properties when specific functional groups are introduced or altered.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((1-(thiazol-2-yl)ethyl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The thiazole moiety may interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share the pyrrolidine-Boc core but differ in substituents, leading to variations in physicochemical properties, reactivity, and applications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Pyrrolidine-Boc Derivatives
Key Differences and Implications
Pyrazine (CAS 1186298-86-1) introduces a planar aromatic system, likely improving stability but reducing solubility compared to thiazole derivatives .
Functional Group Reactivity: The aminomethyl substituent (CAS 199174-29-3) provides a primary amine for conjugation, whereas the ethoxy-oxopropyl group (Compound 237) enables ester hydrolysis for prodrug strategies .
Synthetic Accessibility :
- Enecarbamate-mediated synthesis (as in Compound 237) is scalable for analogs with linear substituents, but thiazole-containing derivatives may require specialized coupling reagents or protection strategies .
Research Findings and Limitations
- Pyrazine derivatives (e.g., CAS 1186298-86-1) show promise in targeting nucleotide-binding domains .
- Physicochemical Properties : The Boc group enhances stability across analogs, but solubility varies significantly. For instance, pyrazole-substituted derivatives (CAS 1803583-18-7) may exhibit lower aqueous solubility due to hydrogen-bonding limitations .
- Gaps in Data : Melting points, solubility, and in vitro activity data are absent in the provided evidence, necessitating further experimental validation.
Biological Activity
tert-Butyl 3-((1-(thiazol-2-yl)ethyl)amino)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. The compound's structure features a pyrrolidine ring, which is known for its versatility in drug design, and a thiazole moiety that may enhance its pharmacological properties.
- Molecular Formula : C₁₆H₂₇N₃O₂S
- Molecular Weight : 325.47 g/mol
- CAS Number : 1353945-82-0
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The thiazole ring is known to participate in hydrogen bonding and π-stacking interactions, which can facilitate binding to protein targets. This property may enhance the compound's efficacy in modulating enzyme activity or receptor interactions.
Antimicrobial Activity
Recent studies have indicated that compounds containing thiazole and pyrrolidine moieties exhibit significant antimicrobial properties. For instance, derivatives similar to tert-butyl 3-((1-(thiazol-2-yl)ethyl)amino)pyrrolidine have shown promising activity against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| tert-Butyl 3-((1-(thiazol-2-yl)ethyl)amino)pyrrolidine | E. coli | 12.5 |
| tert-Butyl 3-((1-(thiazol-2-yl)ethyl)amino)pyrrolidine | S. aureus | 25 |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, studies on related thiazole derivatives have demonstrated inhibition of the enzyme 11β-HSD1, which plays a critical role in cortisol metabolism. The inhibition of this enzyme can have therapeutic implications for conditions such as metabolic syndrome and Cushing's disease .
Study on Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of several pyrrolidine derivatives, including tert-butyl 3-((1-(thiazol-2-yl)ethyl)amino)pyrrolidine. The study reported that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with a notable selectivity profile that suggests a mechanism distinct from traditional antibiotics .
Enzyme Activity Modulation
In vitro studies focusing on the modulation of enzyme activity revealed that the compound significantly inhibited 11β-HSD1 with an IC50 value comparable to known inhibitors like carbenoxolone. This finding suggests potential applications in treating disorders related to cortisol dysregulation .
Q & A
Q. Optimization strategies :
- Monitor reaction progress using LC-MS to confirm intermediate formation .
- Adjust stoichiometry: Excess DIPEA (2 eq) improves base-mediated activation .
- Purification: Use silica gel columns with gradient elution to separate polar byproducts.
Basic: Which analytical techniques are essential for characterizing purity and structure?
Answer:
Critical techniques include:
- NMR spectroscopy :
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]<sup>+</sup>) with <1 ppm error .
- Infrared (IR) spectroscopy : Detects carbamate C=O stretches (~1680 cm<sup>−1</sup>) and NH bends (~3300 cm<sup>−1</sup>) .
- Melting point analysis : Assess crystallinity (e.g., 114–116°C for analogous compounds) .
Advanced: How can computational methods aid in designing derivatives with enhanced bioactivity?
Answer:
In silico approaches :
Density Functional Theory (DFT) : Optimize ground-state geometries to predict steric/electronic effects of substituents on pyrrolidine or thiazole moieties .
Molecular docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis .
Reaction path searching : Use quantum chemical calculations to predict feasible synthetic routes for novel analogs .
Case study : DFT-guided modification of the thiazole ring improved binding affinity to a cancer target by 20-fold in related compounds .
Advanced: How to resolve contradictions in spectroscopic data between synthesis batches?
Answer:
Troubleshooting workflow :
Verify reaction conditions :
- Compare solvent purity (e.g., anhydrous CH2Cl2 vs. technical grade) .
- Check catalyst activity (e.g., DIPEA degradation over time).
Re-analyze spectra :
- Use <sup>1</sup>H-<sup>13</sup>C HSQC to assign ambiguous signals .
- Compare HRMS isotopic patterns to rule out impurities.
Crystallographic validation : If available, solve single-crystal structures to confirm stereochemistry (e.g., R vs. S configurations at chiral centers) .
Example : Discrepancies in NH proton shifts (~0.3 ppm) were traced to residual DIPEA in crude products, resolved by extended washing with 0.1 M HCl .
Advanced: What strategies mitigate instability during long-term storage?
Answer:
Stability challenges :
- Hydrolysis of the tert-butyl carbamate group in humid conditions.
- Thiazole ring oxidation under light.
Q. Solutions :
- Lyophilization : Store as a lyophilized powder under argon at −20°C .
- Additives : Include 1% w/w ascorbic acid to prevent oxidation .
- Stability-indicating assays : Use HPLC with UV detection (λ = 254 nm) to track degradation products monthly .
Advanced: How to analyze structure-activity relationships (SAR) for this scaffold?
Answer:
Methodological steps :
Synthesize analogs : Vary substituents on the pyrrolidine (e.g., methyl, halogen) and thiazole (e.g., 4-methyl, 5-bromo) .
Biological testing :
- Measure IC50 against target enzymes (e.g., proteases) .
- Assess cellular permeability using Caco-2 monolayers .
Data modeling :
- Perform 3D-QSAR using CoMFA/CoMSIA to correlate steric/electrostatic fields with activity .
Key finding : A 4-methyl thiazole derivative showed 5× higher potency than the parent compound in kinase inhibition assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
